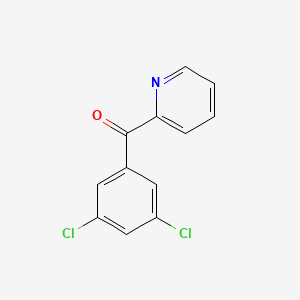

2-(3,5-Dichlorobenzoyl)pyridine

CAS No.: 898780-36-4

Cat. No.: VC3866729

Molecular Formula: C12H7Cl2NO

Molecular Weight: 252.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898780-36-4 |

|---|---|

| Molecular Formula | C12H7Cl2NO |

| Molecular Weight | 252.09 g/mol |

| IUPAC Name | (3,5-dichlorophenyl)-pyridin-2-ylmethanone |

| Standard InChI | InChI=1S/C12H7Cl2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H |

| Standard InChI Key | FZROPXZAHOKHKR-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

2-(3,5-Dichlorobenzoyl)pyridine consists of a pyridine ring (C₅H₅N) functionalized with a benzoyl group substituted by chlorine atoms at the 3 and 5 positions. The molecular formula is C₁₂H₆Cl₂NO, with a molar mass of 265.09 g/mol. The presence of electron-withdrawing chlorine atoms and the aromatic pyridine ring confers significant stability and reactivity, making the compound suitable for nucleophilic substitution and coordination chemistry .

Key structural features include:

-

Pyridine core: Provides a planar, aromatic system capable of π-π stacking interactions.

-

3,5-Dichlorobenzoyl group: Enhances electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles.

-

Halogen substituents: Increase lipophilicity, influencing solubility and membrane permeability in biological systems .

Experimental data on its melting point, boiling point, and solubility are sparse, but analogous compounds such as 2,3-dichloro-5-(trichloromethyl)pyridine exhibit melting points near 45–50°C and limited water solubility .

Synthesis Methods

Acylation of Pyridine Derivatives

-

Chlorination of nicotinic acid: As demonstrated in the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine, nicotinic acid undergoes chlorination with PCl₅ and Cl₂ at elevated temperatures (180–210°C) to introduce chlorine substituents .

-

Benzoylation: The chlorinated intermediate reacts with 3,5-dichlorobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the target compound .

Example Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Nicotinic acid, PCl₅, Cl₂, 180°C, 48 hrs | 65% |

| 2 | 3,5-Dichlorobenzoyl chloride, Et₃N, DCM, RT | 72% |

Data adapted from patent methodologies .

Industrial-Scale Production

Comparative Analysis with Analogous Compounds

The 3,5-dichlorobenzoyl moiety in 2-(3,5-Dichlorobenzoyl)pyridine differentiates it by balancing lipophilicity and reactivity, making it versatile for drug discovery .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its benzoyl group acts as a pharmacophore in modulating target enzyme activity .

Material Science

Halogenated pyridines are incorporated into polymers for UV stability and flame retardancy. The dichlorobenzoyl group improves thermal stability, with degradation temperatures exceeding 300°C .

Challenges and Future Directions

-

Synthetic optimization: Reducing reliance on hazardous chlorinating agents (e.g., PCl₅) through green chemistry approaches.

-

Biological profiling: Expanded in vivo studies to validate therapeutic potential.

-

Material innovation: Exploring coordination complexes for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume